molecular formula C61H114O5 B14278542 Benzoic acid, 3,4,5-tris(octadecyloxy)- CAS No. 126229-90-1

Benzoic acid, 3,4,5-tris(octadecyloxy)-

Cat. No.: B14278542
CAS No.: 126229-90-1
M. Wt: 927.6 g/mol
InChI Key: YJLXJPHAFLSYKQ-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4,5-tris(octadecyloxy)-, methyl ester (CAS#: 188685-33-8) is a chemical compound with the molecular formula C62H116O5. It is also known by various synonyms, including methyl [3,4,5-tris(n-octadecan-1-yloxy)]benzoate and methyl 3,4,5-tris(octadecyloxy)benzoate . This compound belongs to the class of benzoic acid derivatives.

Preparation Methods

The synthetic routes for preparing this compound involve esterification reactions. One common method is the reaction between benzoic acid and octadecanol (n-octadecanol) in the presence of an acid catalyst. The esterification process results in the formation of the desired compound. Industrial production methods may vary, but they typically follow similar principles.

Chemical Reactions Analysis

Benzoic acid, 3,4,5-tris(octadecyloxy)-, methyl ester can undergo various chemical reactions, including:

    Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to yield benzoic acid and octadecanol.

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidation products.

    Substitution: Substitution reactions can occur at the aromatic ring, where functional groups are replaced by other substituents.

Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include benzoic acid and its derivatives.

Scientific Research Applications

This compound finds applications in several scientific fields:

    Chemistry: It serves as a model compound for studying esterification reactions and understanding the behavior of long-chain esters.

    Biology: Researchers use it to investigate lipid metabolism and cellular processes involving ester derivatives.

    Medicine: Its potential therapeutic applications are still under exploration, especially in drug delivery systems.

    Industry: The compound’s unique properties may contribute to the development of novel materials or coatings.

Mechanism of Action

The exact mechanism by which benzoic acid, 3,4,5-tris(octadecyloxy)-, methyl ester exerts its effects remains an area of ongoing research. It likely interacts with cellular membranes due to its long hydrocarbon chains. Molecular targets and pathways involved need further elucidation.

Comparison with Similar Compounds

While this compound is relatively unique due to its specific structure, similar long-chain esters exist. Some related compounds include other benzoic acid derivatives with varying alkyl or alkoxy substituents.

Properties

CAS No.

126229-90-1

Molecular Formula

C61H114O5

Molecular Weight

927.6 g/mol

IUPAC Name

3,4,5-trioctadecoxybenzoic acid

InChI

InChI=1S/C61H114O5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-64-58-55-57(61(62)63)56-59(65-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60(58)66-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h55-56H,4-54H2,1-3H3,(H,62,63)

InChI Key

YJLXJPHAFLSYKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)C(=O)O

Origin of Product

United States

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